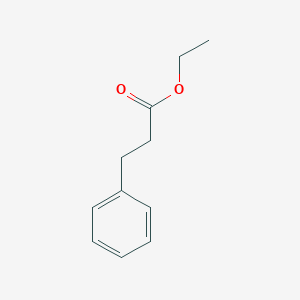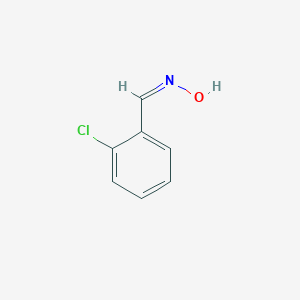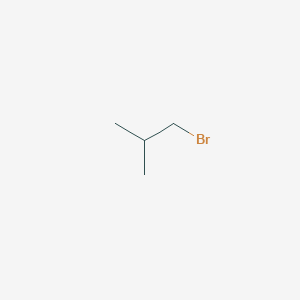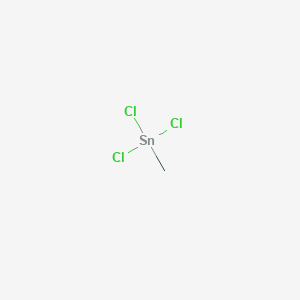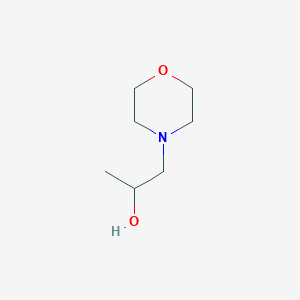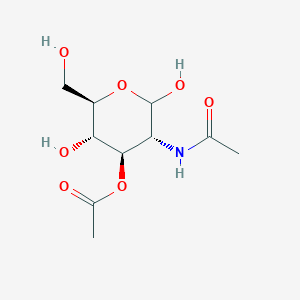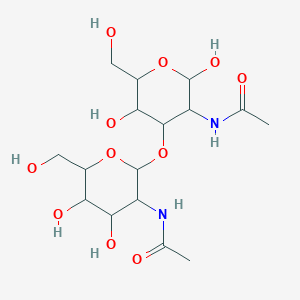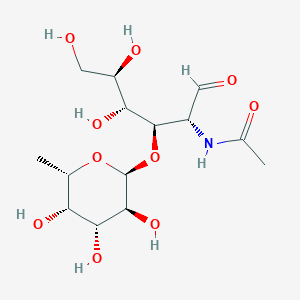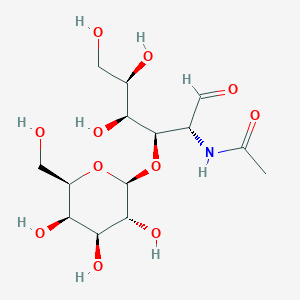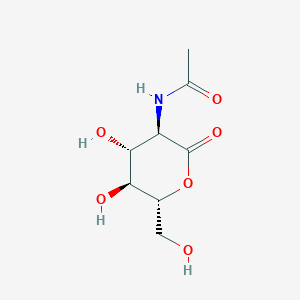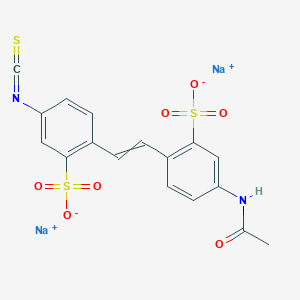
(RS)-α-氨基-3-羟基-5-甲基-4-异恶唑丙酸氢溴酸盐
描述
(RS)-AMPA hydrobromide is a chemical compound known for its role as an agonist for the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system. The compound is often used in scientific research to study the functions and mechanisms of these receptors.
科学研究应用
(RS)-AMPA hydrobromide has a wide range of applications in scientific research, including:
Neuroscience: It is used to study the function and regulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in the brain, which are involved in synaptic transmission and plasticity.
Pharmacology: The compound is employed in drug development and testing to evaluate the effects of potential therapeutic agents on alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activity.
Toxicology: Researchers use (RS)-AMPA hydrobromide to investigate the toxic effects of excessive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation, which can lead to neurodegenerative conditions.
Biochemistry: It serves as a tool to study the biochemical pathways and molecular mechanisms associated with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor signaling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-AMPA hydrobromide typically involves the reaction of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid with hydrobromic acid. The process can be summarized as follows:
Starting Materials: Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and hydrobromic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the hydrobromide salt.
Purification: The product is then purified through crystallization or other suitable methods to obtain (RS)-AMPA hydrobromide in its pure form.
Industrial Production Methods: In an industrial setting, the production of (RS)-AMPA hydrobromide follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid are reacted with hydrobromic acid in industrial reactors.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control, concentration of reactants, and reaction time.
Purification and Quality Control: The product is purified using industrial-scale crystallization and filtration techniques, followed by rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions: (RS)-AMPA hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of (RS)-AMPA hydrobromide, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
作用机制
(RS)-AMPA hydrobromide exerts its effects by binding to and activating alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are ligand-gated ion channels that, upon activation, allow the influx of sodium and calcium ions into the neuron, leading to depolarization and the initiation of an excitatory postsynaptic potential. The activation of these receptors is crucial for synaptic transmission and plasticity, playing a significant role in learning and memory processes.
相似化合物的比较
Kainic Acid: Another agonist for ionotropic glutamate receptors, specifically kainate receptors.
N-Methyl-D-Aspartic Acid: An agonist for N-methyl-D-aspartate receptors, another type of ionotropic glutamate receptor.
Quisqualic Acid: An agonist for both alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid and metabotropic glutamate receptors.
Uniqueness: (RS)-AMPA hydrobromide is unique in its selective activation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, making it a valuable tool for studying these specific receptors without affecting other types of glutamate receptors. This selectivity allows for more precise investigations into the roles and mechanisms of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in various physiological and pathological processes.
属性
IUPAC Name |
2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHVIUZGLGASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017723 | |
| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171259-81-7 | |
| Record name | 4-Isoxazolepropanoic acid, α-amino-2,3-dihydro-5-methyl-3-oxo-, monohydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


